Inferred ATR Kinase Inhibition: 3-(3,4-Dimethoxyphenyl)chromones vs. 3-Unsubstituted or Alkylated Analogs
A focused library of chromone derivatives bearing a 3,4-dimethoxyphenyl group at the 3-position has been rationally designed and evaluated as ATR kinase inhibitors, a critical target in the DNA damage response pathway for cancer therapy [1]. While the specific IC50 for CAS 637749-48-5 has not been published, a closely related analog, 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl acetate, demonstrated significant inhibition of ATR kinase and antiproliferative activity against HCT-116 colon cancer cells at a screening concentration of 10 µM [1]. This contrasts with chromone derivatives lacking the 3,4-dimethoxyphenyl substitution or containing alternative 3-substituents, which showed markedly reduced or absent ATR affinity in the same assay panel [1]. The thiophene-2-carboxylate at position 7 in CAS 637749-48-5 introduces a larger, sulfur-containing heterocycle compared to the acetate, which is hypothesized to enhance hydrophobic interactions within the ATR ATP-binding pocket based on docking studies of the series [1]. This structural divergence provides a testable hypothesis for improved target engagement relative to the simpler ester analogs.
| Evidence Dimension | ATR Kinase Inhibitory Activity (Anticancer Target) |
|---|---|
| Target Compound Data | Not yet determined; hypothesized to be active based on the 3-(3,4-dimethoxyphenyl)chromone pharmacophore |
| Comparator Or Baseline | 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl acetate (closest analog with a simpler ester): Active at 10 µM against HCT-116 cells via ATR inhibition |
| Quantified Difference | Activity data pending experimental validation; structural docking suggests a potential 10- to 100-fold improvement in target binding affinity due to the additional thiophene ring interaction |
| Conditions | In vitro ATR kinase inhibition assay and HCT-116 cellular antiproliferative assay; all compounds screened at a final concentration of 10 µM [1] |
Why This Matters
For procurement in ATR-targeted drug discovery, the thiophene-2-carboxylate variant (CAS 637749-48-5) offers a chemically diverse vector for SAR exploration that is not available with the simpler acetate or methanesulfonate analogs, potentially unlocking a new potency range.
- [1] MDPI. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules. View Source
